

Synthesis of 3-Amino-N,N-dimethylbenzamide: An Application Note and Detailed Protocol

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Compound of Interest

Compound Name: 3-Amino-N,N-dimethylbenzamide

Cat. No.: B112486

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This document provides a comprehensive guide to the synthesis of **3-Amino-N,N-dimethylbenzamide**, a key intermediate in the development of various pharmaceutical compounds. The protocol outlines a reliable two-step synthetic route, commencing with the formation of an amide bond followed by the reduction of a nitro group.

Introduction

3-Amino-N,N-dimethylbenzamide is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of enzyme inhibitors and other therapeutic agents. Its structure, featuring a primary aromatic amine and a dimethylamide functional group, allows for diverse chemical modifications, making it an attractive scaffold for drug discovery programs. This protocol details a reproducible method for its preparation in a laboratory setting.

Overall Reaction Scheme

The synthesis of **3-Amino-N,N-dimethylbenzamide** is typically achieved through a two-step process:

- **Amide Formation:** 3-Nitrobenzoyl chloride is reacted with dimethylamine to yield 3-Nitro-N,N-dimethylbenzamide.

- Nitro Group Reduction: The intermediate, 3-Nitro-N,N-dimethylbenzamide, is subsequently reduced to the target compound, **3-Amino-N,N-dimethylbenzamide**.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of **3-Amino-N,N-dimethylbenzamide** based on the protocols described below.

Step	Reactants	Product	Reagents/Catalyst	Solvent	Reaction Time (h)	Temperature (°C)	Yield (%)	Purity (%)
1	3-Nitrobenzoyl chloride, Dimethylamine	3-Nitro-N,N-dimethylbenzamide	Triethylamine	Dichloromethane	2-4	0 to RT	90-95	>95
2a	3-Nitro-N,N-dimethylbenzamide	3-Amino-N,N-dimethylbenzamide	10% Pd/C, H ₂	Ethanol	4-6	RT	95-99	>98
2b	3-Nitro-N,N-dimethylbenzamide	3-Amino-N,N-dimethylbenzamide	SnCl ₂ ·2H ₂ O, HCl	Ethanol	3-5	70	85-95	>97

Experimental Protocols

Materials and Equipment:

- Round-bottom flasks
- Magnetic stirrer and stir bars
- Ice bath
- Separatory funnel
- Rotary evaporator
- Standard glassware for filtration and extraction
- Hydrogenation apparatus (for Protocol 2a)
- Heating mantle with temperature control (for Protocol 2b)
- NMR spectrometer and/or LC-MS for product characterization

Protocol 1: Synthesis of 3-Nitro-N,N-dimethylbenzamide

- In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-nitrobenzoyl chloride (10.0 g, 53.9 mmol) in 100 mL of dichloromethane (DCM).
- Cool the solution to 0 °C in an ice bath.
- In a separate flask, prepare a solution of dimethylamine (2.0 M in THF, 32.3 mL, 64.7 mmol) and triethylamine (9.0 mL, 64.7 mmol) in 50 mL of DCM.
- Add the dimethylamine solution dropwise to the stirred solution of 3-nitrobenzoyl chloride at 0 °C over 30 minutes.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding 50 mL of water.
- Transfer the mixture to a separatory funnel and separate the organic layer.

- Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield 3-Nitro-N,N-dimethylbenzamide as a solid. The product can be further purified by recrystallization from ethanol if necessary.

Protocol 2: Synthesis of **3-Amino-N,N-dimethylbenzamide**

Two alternative methods for the reduction of the nitro group are provided below.

Protocol 2a: Catalytic Hydrogenation

- In a hydrogenation vessel, dissolve 3-Nitro-N,N-dimethylbenzamide (8.0 g, 41.2 mmol) in 150 mL of ethanol.
- Carefully add 10% Palladium on carbon (Pd/C) (400 mg, 5 mol%).
- Seal the vessel and purge with hydrogen gas.
- Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture vigorously at room temperature for 4-6 hours.
- Monitor the reaction by TLC until the starting material is consumed.
- Carefully vent the hydrogen and purge the vessel with nitrogen.
- Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.
- Concentrate the filtrate under reduced pressure to afford **3-Amino-N,N-dimethylbenzamide** as a solid.

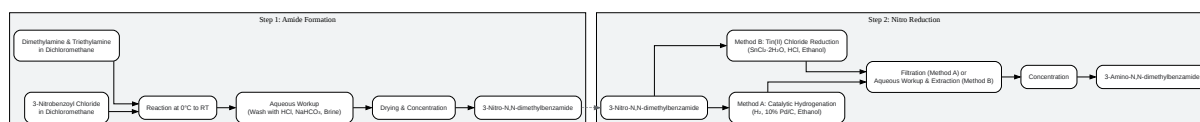
Protocol 2b: Reduction with Tin(II) Chloride

- In a 250 mL round-bottom flask, suspend 3-Nitro-N,N-dimethylbenzamide (8.0 g, 41.2 mmol) in 100 mL of ethanol.

- Add tin(II) chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$) (46.5 g, 206 mmol) to the suspension.
- Heat the mixture to 70 °C and then slowly add 40 mL of concentrated hydrochloric acid (HCl) dropwise.
- Stir the reaction mixture at 70 °C for 3-5 hours.
- After completion, cool the mixture to room temperature and pour it onto crushed ice.
- Basify the mixture to pH 8-9 with a saturated solution of sodium bicarbonate (NaHCO_3).
- Extract the product with ethyl acetate (3 x 100 mL).
- Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , and concentrate under reduced pressure to yield **3-Amino-N,N-dimethylbenzamide**.

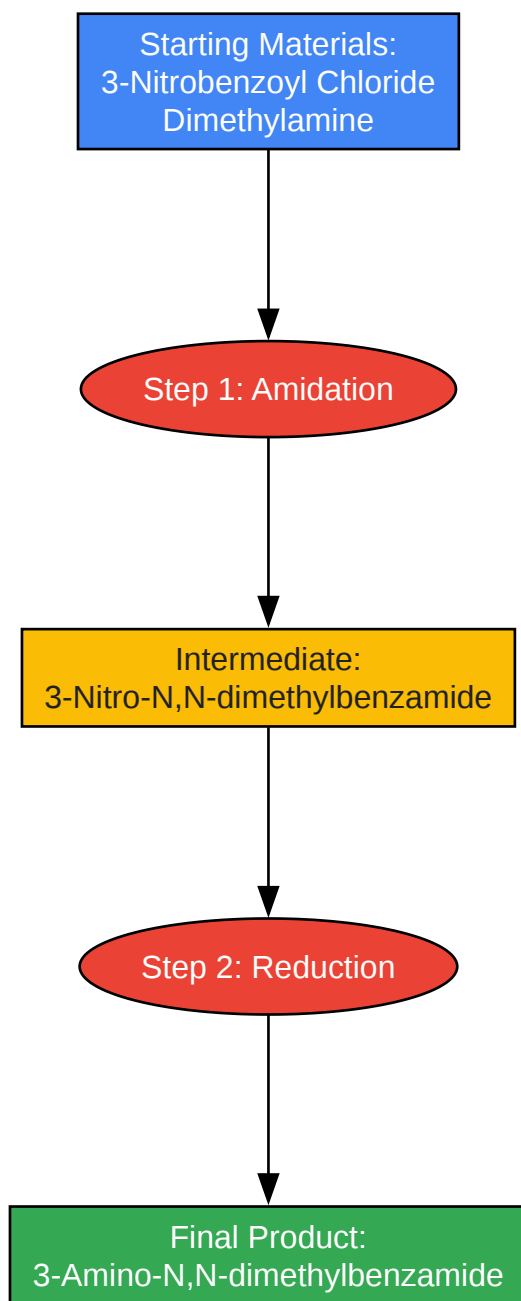
Mandatory Visualizations

The following diagrams illustrate the logical workflow of the synthesis process.



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Caption: Experimental workflow for the synthesis of **3-Amino-N,N-dimethylbenzamide**.



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Caption: Logical relationship of the two-step synthesis.

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